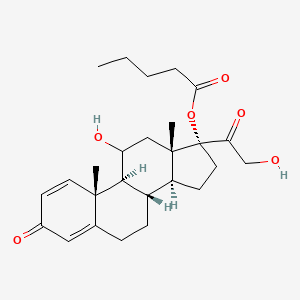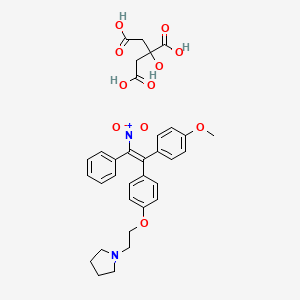
Prednival
Vue d'ensemble
Description
Prednival: (11β)-11,21-Dihydroxy-3,20-dioxopregna-1,4-dien-17-yl pentanoate . C'est un dérivé de la prednisolone, un corticostéroïde largement utilisé. This compound est principalement utilisé pour ses propriétés anti-inflammatoires et immunosuppressives.
Méthodes De Préparation
Voies de synthèse et conditions de réaction: Prednival est synthétisé par estérification de la prednisolone avec l'acide valérique. La réaction implique généralement l'utilisation d'un agent déshydratant tel que la dicyclohexylcarbodiimide (DCC) pour faciliter la formation de la liaison ester entre le groupe hydroxyle de la prednisolone et le groupe carboxyle de l'acide valérique .
Méthodes de production industrielle: La production industrielle de this compound suit une voie de synthèse similaire, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de conditions de réaction contrôlées pour garantir la cohérence et la qualité du produit final. La réaction est généralement effectuée dans un solvant tel que le dichlorométhane, et le produit est purifié en utilisant des techniques comme la recristallisation ou la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions: Prednival subit plusieurs types de réactions chimiques, notamment:
Oxydation: this compound peut être oxydé pour former divers dérivés oxydés.
Réduction: Les réactions de réduction peuvent convertir this compound en ses alcools correspondants.
Substitution: this compound peut subir des réactions de substitution, en particulier au niveau des groupes hydroxyle.
Réactifs et conditions courants:
Oxydation: Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction: Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution: Les réactions de substitution impliquent souvent des réactifs comme les chlorures d'acyle ou les halogénoalcanes dans des conditions basiques ou acides.
Produits majeurs: Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de this compound peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools .
Applications De Recherche Scientifique
Prednival a une large gamme d'applications dans la recherche scientifique, notamment:
Chimie: Utilisé comme étalon de référence en chimie analytique pour le développement et la validation de méthodes chromatographiques.
Biologie: Employé dans des études portant sur les effets des glucocorticoïdes sur les processus cellulaires et l'expression génique.
Médecine: Utilisé dans la recherche préclinique et clinique pour évaluer son potentiel thérapeutique dans le traitement des maladies inflammatoires et auto-immunes.
Mécanisme d'action
This compound exerce ses effets en se liant au récepteur des glucocorticoïdes dans le cytoplasme. Cette liaison conduit à la formation d'un complexe glucocorticoïde-récepteur, qui se transloque vers le noyau et se lie aux éléments de réponse aux glucocorticoïdes (GRE) sur l'ADN. Cette interaction module la transcription des gènes cibles, entraînant la suppression des réponses inflammatoires et immunitaires. Les cibles moléculaires et les voies impliquées comprennent l'inhibition des cytokines pro-inflammatoires et la promotion des protéines anti-inflammatoires .
Mécanisme D'action
Prednival exerts its effects by binding to the glucocorticoid receptor in the cytoplasm. This binding leads to the formation of a glucocorticoid-receptor complex, which translocates to the nucleus and binds to glucocorticoid response elements (GREs) on DNA. This interaction modulates the transcription of target genes, resulting in the suppression of inflammatory and immune responses. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .
Comparaison Avec Des Composés Similaires
Composés similaires:
Prednisolone: Le composé parent de Prednival, utilisé à des fins thérapeutiques similaires.
Hydrocortisone: Un autre glucocorticoïde doté de propriétés anti-inflammatoires.
Dexamethasone: Un glucocorticoïde plus puissant utilisé dans diverses conditions inflammatoires et auto-immunes.
Unicité: this compound est unique en raison de sa structure estérifiée, qui améliore sa lipophilie et permet une meilleure pénétration cutanée lorsqu'il est utilisé dans des formulations topiques. Cela le rend particulièrement efficace dans le traitement des affections dermatologiques par rapport à ses homologues non estérifiés .
Propriétés
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O6/c1-4-5-6-22(31)32-26(21(30)15-27)12-10-19-18-8-7-16-13-17(28)9-11-24(16,2)23(18)20(29)14-25(19,26)3/h9,11,13,18-20,23,27,29H,4-8,10,12,14-15H2,1-3H3/t18-,19-,20-,23+,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFKYYWJAOZDPB-FZNHGJLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164876 | |
| Record name | Prednival | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15180-00-4 | |
| Record name | Prednival | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15180-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prednival [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015180004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prednival | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-valerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.647 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PREDNIVAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NJ3X78O0C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-2-amino-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetic acid](/img/structure/B1678991.png)




![butane-1,4-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B1678996.png)
![(1R,4S,5S,6S)-4-amino-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B1678998.png)




